2-(Bromoacetamido)phenylboronic acid pinacol ester
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Overview
Description
2-(Bromoacetamido)phenylboronic acid pinacol ester is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, which imparts unique reactivity and stability, making it a valuable intermediate in various chemical transformations.
Mechanism of Action
Target of Action
Boronic acids and their esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The 2-(Bromoacetamido)phenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boronic ester transfers formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The this compound is involved in the Suzuki–Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The downstream effects of this reaction include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, which can be used in various applications, including drug development .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Bromoacetamido)phenylboronic acid pinacol ester are largely influenced by its boronic acid moiety. Boronic acids and their esters are known to interact with various biomolecules, particularly proteins and enzymes
Cellular Effects
Boronic acids and their esters are known to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that boronic acids and their esters can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on its stability and degradation. Boronic acids and their esters are only marginally stable in water, and their hydrolysis is considerably accelerated at physiological pH . This could potentially influence the long-term effects of this compound on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Given the known interactions of boronic acids and their esters with enzymes and cofactors , it is plausible that this compound could influence metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromoacetamido)phenylboronic acid pinacol ester typically involves the reaction of 2-(Bromoacetamido)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromoacetamido)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Hydrolysis: The boronic ester group can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Products include substituted phenylboronic acid derivatives.
Coupling Reactions: Biaryl compounds.
Hydrolysis: 2-(Bromoacetamido)phenylboronic acid.
Scientific Research Applications
2-(Bromoacetamido)phenylboronic acid pinacol ester has diverse applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Industry: The compound is utilized in the production of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
- 2-(Bromomethyl)phenylboronic acid pinacol ester : Similar in structure but with a bromomethyl group instead of a bromoacetamido group.
- 2-(Benzyloxy)phenylboronic acid pinacol ester : Contains a benzyloxy group instead of a bromoacetamido group.
Uniqueness: 2-(Bromoacetamido)phenylboronic acid pinacol ester is unique due to the presence of both a bromoacetamido group and a boronic ester group. This combination allows for versatile reactivity, making it a valuable intermediate in the synthesis of complex organic molecules. The bromoacetamido group provides additional sites for functionalization, enhancing the compound’s utility in various chemical and biological applications.
Properties
IUPAC Name |
2-bromo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BBrNO3/c1-13(2)14(3,4)20-15(19-13)10-7-5-6-8-11(10)17-12(18)9-16/h5-8H,9H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOVFHBKXUNIEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BBrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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